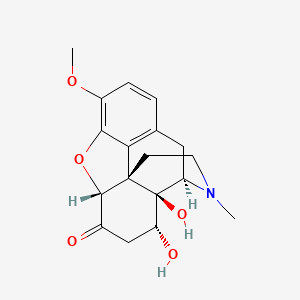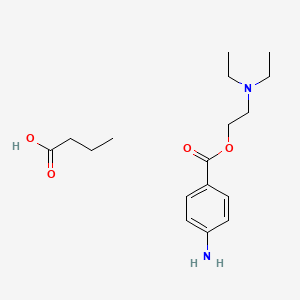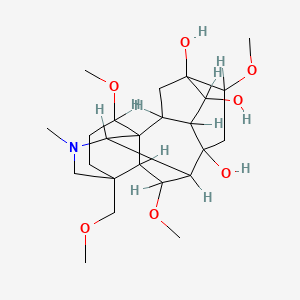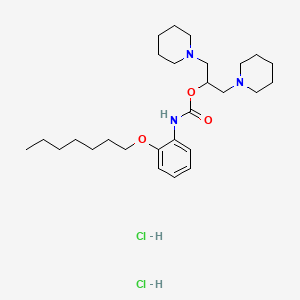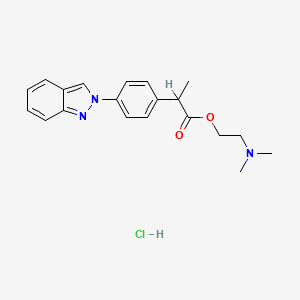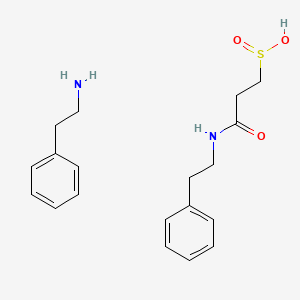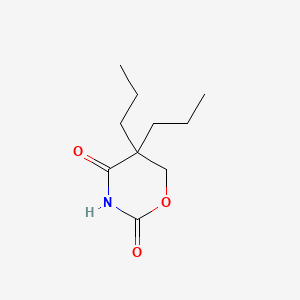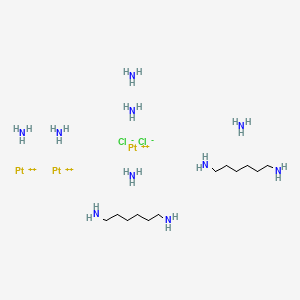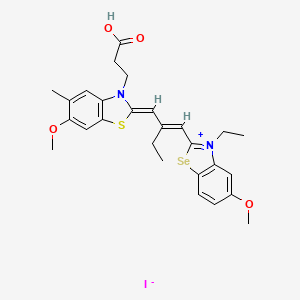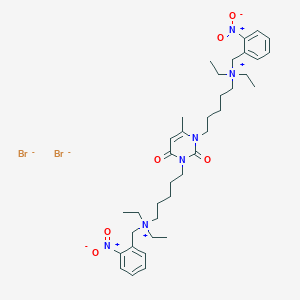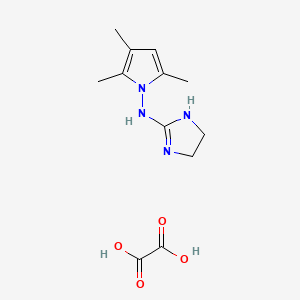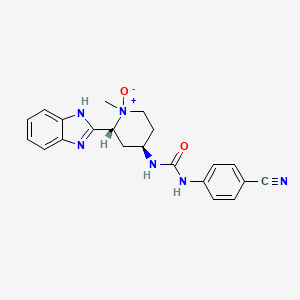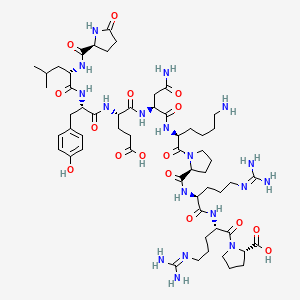
Neurotensin (1-10)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurotensin (1-10) is a peptide fragment derived from the larger neurotensin peptide, which consists of 13 amino acids. Neurotensin was first isolated from bovine hypothalamus in 1973. It is found in both the central nervous system and the gastrointestinal tract, where it functions as a neurotransmitter and hormone, respectively. Neurotensin (1-10) retains many of the biological activities of the full-length peptide and is involved in various physiological processes, including modulation of dopamine transmission, regulation of body temperature, and influence on gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurotensin (1-10) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods: While specific industrial production methods for Neurotensin (1-10) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimized conditions for higher yield and purity. This may involve automated peptide synthesizers and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Neurotensin (1-10) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to create analogs with altered biological activity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents used in SPPS
Major Products: The major products of these reactions are typically modified peptides with altered chemical and biological properties. For example, oxidation of methionine results in methionine sulfoxide, which can affect the peptide’s activity .
Scientific Research Applications
Neurotensin (1-10) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in conditions like schizophrenia, Parkinson’s disease, and pain management. .
Industry: Utilized in the development of diagnostic and therapeutic agents, particularly in the context of neurotensin receptor-targeted imaging and drug delivery
Mechanism of Action
Neurotensin (1-10) exerts its effects primarily through binding to neurotensin receptors, which are G-protein coupled receptors. The binding of Neurotensin (1-10) to these receptors activates various intracellular signaling pathways, including the phosphatidylinositol-3 kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in processes such as cell proliferation, migration, and survival .
Comparison with Similar Compounds
Neurotensin (1-13): The full-length peptide with similar but broader biological activities.
Neuromedin N: A related peptide with overlapping functions in neurotransmission and gastrointestinal regulation.
Glucagon-like peptide-1 (GLP-1): Another gut hormone that shares some physiological roles with neurotensin, particularly in metabolism and appetite regulation
Uniqueness: Neurotensin (1-10) is unique in its specific receptor interactions and the resulting physiological effects. While similar peptides like neurotensin (1-13) and neuromedin N share some functions, Neurotensin (1-10) has distinct binding affinities and signaling properties that make it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
63524-00-5 |
|---|---|
Molecular Formula |
C57H90N18O16 |
Molecular Weight |
1283.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H90N18O16/c1-30(2)27-38(71-47(82)34-18-20-44(78)66-34)49(84)72-39(28-31-14-16-32(76)17-15-31)50(85)67-35(19-21-45(79)80)48(83)73-40(29-43(59)77)51(86)70-36(9-3-4-22-58)53(88)74-25-7-12-41(74)52(87)68-33(10-5-23-64-56(60)61)46(81)69-37(11-6-24-65-57(62)63)54(89)75-26-8-13-42(75)55(90)91/h14-17,30,33-42,76H,3-13,18-29,58H2,1-2H3,(H2,59,77)(H,66,78)(H,67,85)(H,68,87)(H,69,81)(H,70,86)(H,71,82)(H,72,84)(H,73,83)(H,79,80)(H,90,91)(H4,60,61,64)(H4,62,63,65)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
HRJVZMYUVJBTHQ-NUDUWCFGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


